2-chloro-N-(2,5-dimethoxyphenyl)propanamide
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Overview
Description
“2-chloro-N-(2,5-dimethoxyphenyl)propanamide” is a biochemical compound with the molecular formula C11H14ClNO3 . It has a molecular weight of 243.69 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H14ClNO3/c1-7(12)11(14)13-9-6-8(15-2)4-5-10(9)16-3/h4-7H,1-3H3,(H,13,14)
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 243.69 .Scientific Research Applications
Environmental Impact and Degradation
Chlorophenols, compounds related to 2-chloro-N-(2,5-dimethoxyphenyl)propanamide, are known for their environmental persistence and toxicity. Studies on chlorophenols, such as those by Gunawardana, Singhal, and Swedlund (2011), review the degradation of these compounds by zero-valent iron and bimetallic systems, highlighting methods for environmental remediation and the role of iron oxides in the dechlorination process (Gunawardana, Singhal, & Swedlund, 2011).
Toxicity and Environmental Fate
The toxicity and environmental fate of chlorinated compounds, including chlorophenols, have been extensively reviewed. Chlorophenols exhibit moderate toxic effects to both mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure. Persistence in the environment depends on the presence of adapted microflora capable of biodegrading these compounds. The organoleptic effects of chlorophenols are also significant, affecting the quality of water resources (Krijgsheld & Van der Gen, 1986).
Potential Applications in Water Treatment
Research on the degradation of chlorinated phenols suggests potential applications of this compound in water treatment and environmental cleanup. The efficiency of zero-valent iron and bimetallic systems in dechlorinating chlorophenols indicates that similar approaches could be applied to compounds like this compound for reducing environmental impact and mitigating toxicity (Gunawardana, Singhal, & Swedlund, 2011).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
2-chloro-N-(2,5-dimethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-7(12)11(14)13-9-6-8(15-2)4-5-10(9)16-3/h4-7H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRDVDAALOHFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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